molecular formula C9H16ClN3 B2805148 [1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 2197054-39-8

[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No. B2805148
CAS RN: 2197054-39-8
M. Wt: 201.7
InChI Key: BRTSYLDTPXORKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c10-7-9(4-5-9)6-8-2-1-3-8;/h8H,1-7,10H2;1H . This code provides a unique representation of the compound’s molecular structure. It indicates that the compound contains a cyclobutylmethyl group attached to an imidazole ring, along with a methanamine group. The compound also forms a salt with hydrochloric acid, as indicated by the presence of ClH in the InChI code .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Imidazole derivatives play a crucial role as selective inhibitors for various Cytochrome P450 (CYP) isoforms, which are essential for drug metabolism and potential drug-drug interactions. For example, selective inhibitors can decipher the involvement of specific CYP isoforms in the metabolism of drugs, a critical factor in drug development and safety assessment (S. C. Khojasteh et al., 2011).

Pharmacophore Design for Kinase Inhibitors

Imidazole scaffolds are integral in designing selective inhibitors for p38 mitogen-activated protein (MAP) kinase, highlighting their role in developing treatments for inflammatory conditions. These inhibitors show high selectivity and potency by replacing adenosine triphosphate (ATP) in the kinase's ATP binding pocket, demonstrating the versatility of imidazole derivatives in therapeutic applications (T. Scior et al., 2011).

Antimicrobial Activities

Imidazole compounds, including derivatives synthesized in laboratories, have shown effectiveness against microbial resistance, underlining their significance in developing new antimicrobial agents. This highlights the ongoing need to explore imidazole derivatives for potential applications in combating microbial infections (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazole derivatives, due to their molecular structure, serve as effective corrosion inhibitors, particularly in the petroleum industry. Their ability to form hydrophobic films on metal surfaces makes them valuable in protecting infrastructure against corrosion, showcasing their industrial applications (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

[1-(cyclobutylmethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c10-4-9-6-12(7-11-9)5-8-2-1-3-8;/h6-8H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTSYLDTPXORKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.